5-Cyclopropyl-1,2,4-oxadiazol-3-amine

Catalog No.
S987688
CAS No.
868696-42-8
M.F
C5H7N3O
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclopropyl-1,2,4-oxadiazol-3-amine

CAS Number

868696-42-8

Product Name

5-Cyclopropyl-1,2,4-oxadiazol-3-amine

IUPAC Name

5-cyclopropyl-1,2,4-oxadiazol-3-amine

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8)

InChI Key

OHSZRALIDGBNES-UHFFFAOYSA-N

SMILES

C1CC1C2=NC(=NO2)N

Canonical SMILES

C1CC1C2=NC(=NO2)N

The exact mass of the compound 5-Cyclopropyl-1,2,4-oxadiazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Cyclopropyl-1,2,4-oxadiazol-3-amine (CAS 868696-42-8) is a heterocyclic building block primarily utilized in medicinal chemistry for the development of kinase inhibitors. It belongs to the class of 3-amino-1,2,4-oxadiazoles, which are recognized as effective bioisosteres for amides and carboxylic acids, often introduced to enhance metabolic stability and cell permeability. The defining feature of this specific compound is the 5-cyclopropyl group, which imparts critical conformational and electronic properties that directly influence target engagement and potency, particularly for targets such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). [1]

In the context of IRAK-4 inhibitor synthesis, seemingly minor modifications to the 5-alkyl substituent on the 3-amino-1,2,4-oxadiazole ring lead to significant, non-linear changes in biological activity. Substituting the cyclopropyl group with simpler alkyl groups like methyl, ethyl, or tert-butyl can drastically alter the compound's binding affinity for the kinase's active site. Structure-activity relationship (SAR) data demonstrates that the specific size, rigidity, and electronics of the cyclopropyl moiety are critical for achieving high-potency inhibition. [1] Therefore, analogs are not functionally equivalent, and substituting 5-Cyclopropyl-1,2,4-oxadiazol-3-amine with other 5-alkyl variants can compromise the potency of the final active pharmaceutical ingredient, making it a poor procurement decision for established synthetic routes.

Superior Potency in IRAK-4 Inhibition Compared to Simpler Alkyl Analogs

When incorporated into an N-(pyrazolo[1,5-a]pyrimidin-7-yl) scaffold, the 5-cyclopropyl-1,2,4-oxadiazol-3-amine moiety results in significantly higher IRAK-4 inhibitory potency compared to analogs bearing simpler alkyl groups at the 5-position. Data from a comprehensive patent disclosure shows the final compound derived from the 5-cyclopropyl variant (Example 101) has an IRAK-4 IC50 of 0.003 µM. [1] In contrast, the corresponding 5-methyl analog (Example 100) is 10-fold less potent, and the 5-tert-butyl analog (Example 103) is over 300-fold less potent. [1]

Evidence DimensionIRAK-4 Inhibition (IC50)
Target Compound Data0.003 µM (derived from Example 101)
Comparator Or Baseline5-Methyl analog (Example 100): 0.030 µM | 5-tert-Butyl analog (Example 103): 1.0 µM
Quantified Difference10-fold more potent than 5-methyl analog; 333-fold more potent than 5-tert-butyl analog
ConditionsIn vitro biochemical assay measuring inhibition of human IRAK-4.

For drug discovery programs targeting IRAK-4, this 10- to 300-fold potency advantage makes the cyclopropyl-containing precursor the most efficient choice for synthesizing highly active lead compounds.

Precursor Suitability: Demonstrated Utility in High-Potency Compound Synthesis

The title compound is explicitly used as a key intermediate in the synthesis of N-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Example 101), a highly potent IRAK-4 inhibitor. [1] The synthetic route involves the reaction of this amine with a pyrazole intermediate, demonstrating its compatibility and utility in established synthetic pathways for generating picomolar- to low nanomolar-range kinase inhibitors. Its selection and inclusion in the patent's exemplary synthesis underscore its value as a reliable precursor for this specific, high-value application.

Evidence DimensionSynthetic Utility
Target Compound DataSuccessfully used as a direct precursor for a final compound with IRAK-4 IC50 of 3 nM (Example 101).
Comparator Or BaselineGeneral synthetic intermediates for kinase inhibitors.
Quantified DifferenceN/A
ConditionsSynthesis of N-(pyrazolo[1,5-a]pyrimidin-7-yl) amine derivatives.

Procuring this specific compound removes synthetic route uncertainty and provides a direct, proven path to a high-potency final product, making it a lower-risk choice for process development and scale-up.

Lead Optimization Programs for IRAK-4 Inhibitors

This compound is the right choice for research groups aiming to synthesize and evaluate IRAK-4 inhibitors based on the N-(pyrazolo[1,5-a]pyrimidin-7-yl) scaffold. The evidence strongly supports that the 5-cyclopropyl group is a critical determinant of high potency, making this precursor essential for reproducing or building upon the results disclosed in key literature. [1]

Structure-Activity Relationship (SAR) Studies

Ideal for use as a benchmark or positive control precursor in SAR studies exploring the 5-position of the 3-amino-1,2,4-oxadiazole ring. Its superior resulting potency compared to simple alkyl analogs allows researchers to quantitatively assess the impact of novel substituents relative to a high-performing baseline. [1]

Fragment-Based and Library Synthesis for Kinase Screening

In the synthesis of focused libraries for kinase screening, particularly those targeting inflammatory or autoimmune pathways, this building block serves as a valuable inclusion. Its proven success in yielding a potent IRAK-4 inhibitor justifies its selection over less potent or unvalidated analogs to increase the probability of generating active compounds. [1]

XLogP3

0.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

5-Cyclopropyl-1,2,4-oxadiazol-3-amine

Dates

Last modified: 08-16-2023

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